molecular formula C11H22N2O3 B13157519 D-Leu-D-Val-OH CAS No. 76248-09-4

D-Leu-D-Val-OH

Katalognummer: B13157519
CAS-Nummer: 76248-09-4
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: MDSUKZSLOATHMH-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Leu-D-Val-OH typically involves the coupling of D-leucine and D-valine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. In solution-phase synthesis, protecting groups are used to prevent unwanted side reactions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

D-Leu-D-Val-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

D-Leu-D-Val-OH has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of D-Leu-D-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The D-amino acid residues in the peptide can confer resistance to enzymatic degradation, enhancing its stability and bioavailability. The compound can modulate various biological pathways, including those involved in cell signaling and immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of D-leucine and D-valine, which imparts distinct physicochemical properties and biological activities. The presence of D-amino acids enhances its stability and resistance to proteolytic enzymes, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

76248-09-4

Molekularformel

C11H22N2O3

Molekulargewicht

230.30 g/mol

IUPAC-Name

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1

InChI-Schlüssel

MDSUKZSLOATHMH-RKDXNWHRSA-N

Isomerische SMILES

CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.